

2,7-Dimethylocta-3,5-diyne-2,7-diol CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,7-Dimethylocta-3,5-diyne-2,7-diol
Cat. No.:	B1329538

[Get Quote](#)

Core Compound Identification and Properties

A precise understanding of a compound's physicochemical properties is the foundation of its effective application in research. **2,7-Dimethylocta-3,5-diyne-2,7-diol** is a crystalline solid at room temperature, a characteristic that facilitates its handling and purification by recrystallization.[2][3]

Physicochemical Data

The key identifying and physical properties are summarized below. This data is essential for both logistical considerations, such as solvent selection for reactions and purification, and for analytical characterization.

Property	Value	Source(s)
CAS Number	5929-72-6	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1] [2] [5]
Molecular Weight	166.22 g/mol	[1] [3] [5]
IUPAC Name	2,7-dimethylocta-3,5-diyne-2,7-diol	[1]
Melting Point	132-134 °C	[2] [3]
Boiling Point	286.4 °C (Predicted)	[2]
Density	1.07 g/cm ³ (Predicted)	[2]
Appearance	Colorless liquid or solid	[2]
SMILES	CC(C)(C)C#CC#CC(C)(C)O)O	[1] [5]
InChIKey	CKVWIEREOYIKNC-UHFFFAOYSA-N	[1] [4] [5]

Spectroscopic Profile for Structural Validation

In any synthetic workflow, verifying the structure of the target compound is a non-negotiable step. The following spectroscopic data are characteristic of **2,7-Dimethylocta-3,5-diyne-2,7-diol** and serve as a reliable fingerprint for its identification.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the tertiary alcohol groups. The presence of the internal alkyne (C≡C) bonds is confirmed by a weak but sharp absorption band around 2150-2250 cm⁻¹. The absence of a sharp peak around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne.[\[6\]](#)
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound.[\[4\]](#) Common fragmentation patterns would involve the loss of methyl groups (m/z = 151) and water (m/z = 148).

Synthesis Protocol: Oxidative Homocoupling

The symmetrical structure of **2,7-dimethylocta-3,5-diyne-2,7-diol** lends itself to a straightforward and efficient synthesis via the oxidative homocoupling of a terminal alkyne precursor. The most common and reliable method is a variation of the Glaser coupling reaction, which utilizes a copper(I) salt as a catalyst and an oxidant.

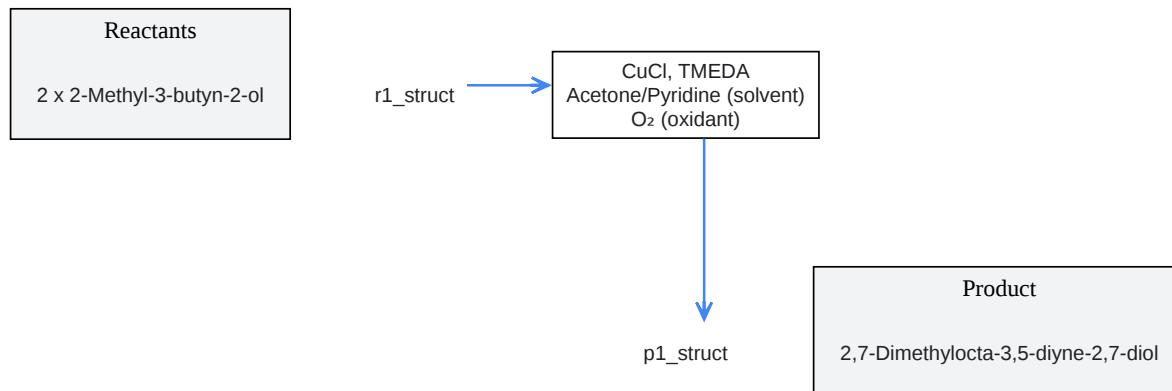
The chosen precursor for this synthesis is 2-methyl-3-butyn-2-ol. The causality behind this choice is clear: it is a commercially available and inexpensive starting material that contains the exact carbon skeleton (a tertiary alcohol attached to a terminal alkyne) required for each half of the final molecule.

Underlying Mechanism of Action

The reaction proceeds through a well-understood catalytic cycle.

- **Deprotonation & Acetylide Formation:** The terminal alkyne is weakly acidic. In the presence of a base and a copper(I) salt (e.g., CuCl), a copper(I) acetylide intermediate is formed.
- **Oxidation:** The copper(I) in the acetylide intermediate is oxidized to copper(II) by an oxidant, typically molecular oxygen bubbled through the reaction mixture.
- **Reductive Elimination/Coupling:** This oxidation facilitates the coupling of two acetylide radicals, forming the new carbon-carbon bond of the diyne and regenerating the copper(I) catalyst, allowing the cycle to continue.

The diagram below illustrates the chemical transformation.



[Click to download full resolution via product page](#)

Caption: Glaser coupling of 2-methyl-3-butyn-2-ol.

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

- 2-methyl-3-butyn-2-ol
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetone
- Pyridine
- Hydrochloric acid (HCl), dilute (~2M)

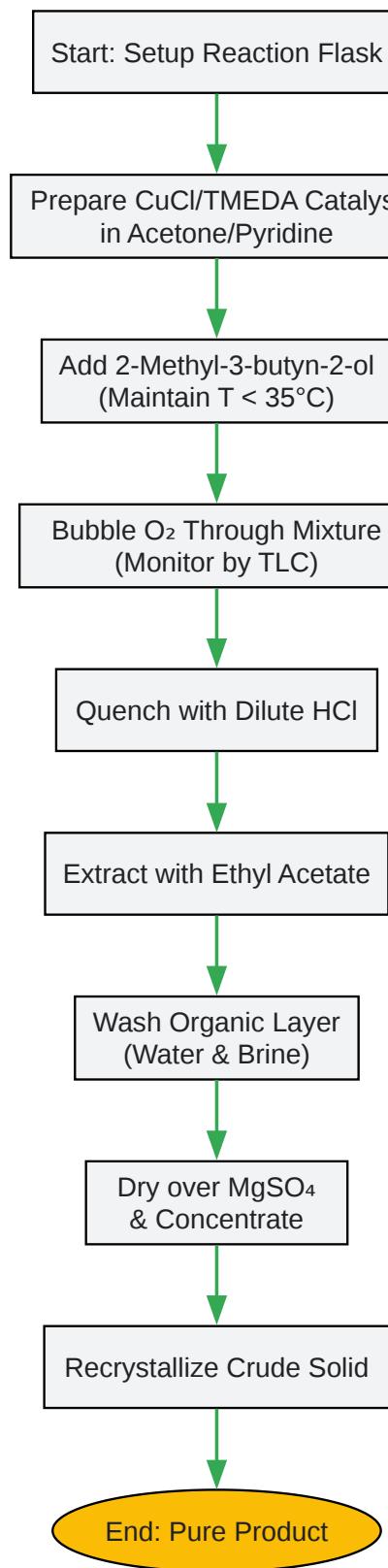
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous

Protocol:

- Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (approx. 0.1 eq) and TMEDA (approx. 1.2 eq) in a 1:1 mixture of acetone and pyridine (approx. 50 mL). Stir under an air atmosphere until a homogenous, colored solution is formed. The TMEDA acts as a ligand to stabilize the copper catalyst.
- Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone (20 mL) and add it dropwise to the catalyst solution over 20 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary.
- Oxidation: Replace the flask's stopper with a septum and insert a needle connected to an oxygen or air supply. Bubble O₂ gently through the stirring reaction mixture. A color change (often to deep green or blue) indicates the progression of the catalytic cycle. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).
- Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of dilute HCl. This step neutralizes the pyridine and TMEDA and dissolves the copper salts into the aqueous phase.
- Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate phase.
- Workup - Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. A crude solid product should be obtained.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes. This will yield the final product as white crystals.

The following diagram outlines the logical flow of the experimental procedure.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and purification.

Applications in Research and Drug Development

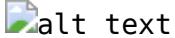
The rigid, linear geometry of the diyne core makes **2,7-dimethylocta-3,5-diyne-2,7-diol** an attractive scaffold. The terminal hydroxyl groups provide convenient points for further chemical modification.

- **Rigid Linker:** In medicinal chemistry, maintaining a precise distance and orientation between two pharmacophores is often critical for optimizing binding to a biological target. This molecule can act as a rigid linker to connect two active fragments, allowing for systematic exploration of the binding pocket.
- **Precursor for Heterocycles:** The diyne moiety can participate in various cyclization reactions to form complex heterocyclic systems, which are common motifs in pharmaceuticals.
- **Polymer and Materials Science:** As a bifunctional monomer, it can be used to synthesize specialty polymers and oligomers with conjugated backbones, which may have interesting optical or electronic properties.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. **2,7-Dimethylocta-3,5-diyne-2,7-diol** is classified as an irritant.^{[1][7][8]} All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement
	GHS07	H315: Causes skin irritation. ^[1] ^[8] H319: Causes serious eye irritation. ^[1] ^[8] H335: May cause respiratory irritation. ^[1] ^[8]

Handling and Storage Recommendations

- **Prevention:** Avoid breathing dust/fume/gas/mist/vapors/spray.^{[7][8]} Wash hands and skin thoroughly after handling.^{[7][8]} Wear protective gloves, safety glasses with side shields, and

a lab coat.[7]

- Response:

- If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[7][8]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

- Storage: Store in a well-ventilated place.[7][8] Keep the container tightly closed and store locked up.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,7-Dimethylocta-3,5-diyne-2,7-diol | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 7. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 8. Xixisis | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: 2,7-dimethylocta-3,5-diyne-2,7-diol [xixisis.com]

- To cite this document: BenchChem. [2,7-Dimethylocta-3,5-diyne-2,7-diol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329538#2-7-dimethylocta-3-5-diyne-2-7-diol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com